2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Description
2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H21FN6OS and its molecular weight is 400.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiviral Activity
- Antiavian Influenza Virus Activity : A study described a new route for the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles. These compounds demonstrated significant antiviral activities against the H5N1 strain of the bird flu influenza virus, highlighting their potential as antiviral agents (Hebishy et al., 2020).
Synthesis and Evaluation for Peripheral Benzodiazepine Receptor Study
- Positron Emission Tomography (PET) Imaging : Another research effort synthesized fluoropropoxy and fluoroethoxy substituted pyrazolo[1,5-a]pyrimidines. These compounds showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them suitable candidates for PET imaging to study neurodegenerative disorders (Fookes et al., 2008).
Anticancer and Anti-inflammatory Agents
- Anticancer and Anti-5-lipoxygenase Activities : Research into novel pyrazolopyrimidines derivatives revealed their potential as both anticancer and anti-5-lipoxygenase agents. These findings suggest a dual therapeutic application in cancer treatment and inflammation management (Rahmouni et al., 2016).
Mycobacterium tuberculosis Inhibition
- Design and Synthesis of GyrB Inhibitors : A series of novel compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, a specific thiazole-aminopiperidine hybrid analogue showed promise as an inhibitor of the GyrB ATPase, indicating potential for tuberculosis treatment (Jeankumar et al., 2013).
Tumor Imaging with PET
- Synthesis and Comparative Biological Evaluation for Tumor Imaging : The development of fluorinated pyrazolo[1,5-a]pyrimidine derivatives for PET imaging of tumors was explored. These studies aimed to understand the biodistribution and tumor uptake of radiolabeled compounds, contributing to the advancement of diagnostic imaging in oncology (Xu et al., 2012).
Properties
IUPAC Name |
2-fluoro-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6OS/c1-28-19-23-16(25-9-4-5-10-25)14-12-22-26(17(14)24-19)11-8-21-18(27)13-6-2-3-7-15(13)20/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXQITYLHYYDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CC=C3F)C(=N1)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.